Cyanomethyl dimethyldithiocarbamate
Overview
Description
Synthesis Analysis
The synthesis of organotin(IV) diallyldithiocarbamate compounds, specifically diphenyltin(IV) diallyldithiocarbamate (Compound 1) and triphenyltin(IV) diallyldithiocarbamate (Compound 2), has been successfully achieved. These compounds were characterized using various spectroscopic techniques, including elemental analysis, Fourier-Transform Infrared (FTIR), and Nucleus Magnetic Resonance (NMR) spectroscopies. The crystal structures were determined through X-ray single-crystal analysis, revealing that Compound 1 is six-coordinated and crystallizes in a monoclinic P21/c space group, while Compound 2 is five-coordinated and also crystallizes in a monoclinic P21/c space group .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was elucidated using spectroscopic methods. The FTIR spectra showed major peaks for the ν(C = N) and ν(C = S) bonds, indicating the presence of these functional groups in the compounds. The chemical shifts of carbon in the NCS2 group were found at specific parts per million (ppm) values for both compounds, which further confirms the successful synthesis of the desired molecular structures .
Chemical Reactions Analysis
The cytotoxic activity of the synthesized organotin(IV) diallyldithiocarbamate compounds was assessed against HT-29 human colon adenocarcinoma cells and human CCD-18Co normal colon cells. The compounds exhibited potent cytotoxicity towards HT-29 cells, with the triphenyltin(IV) compound showing the highest effect. The mode of cell death was determined to be primarily apoptosis, suggesting that the compounds induced growth arrest in the cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structure and reactivity. The elemental analysis data agreed with the suggested formulas for the compounds, and the infrared absorbance peaks corresponded to the expected functional groups. The cytotoxicity (IC50) values against HT-29 cells were 2.36 µM for Compound 1 and 0.39 µM for Compound 2, indicating a significant biological activity that could be related to their chemical structure. The percentage of cell death modes between 60% and 75% for both compounds was mainly due to apoptosis .
Scientific Research Applications
Agricultural Applications
- Pesticide Residue Analysis in Agriculture : Dimethyldithiocarbamates, including Cyanomethyl dimethyldithiocarbamate, are used as fungicides in agriculture. Their residues in agricultural products like strawberries, maize, and tobacco can be quantitatively analyzed using high-performance liquid chromatography, facilitating effective residue control (Brandšteterová et al., 1986).
Environmental Management
- Wastewater Treatment : Sodium dimethyldithiocarbamate (SDDC) is employed in the harmless treatment of wastewater and hazardous waste, particularly for heavy metal chelation. It's crucial to monitor its concentration to prevent potential ecological risks, as shown in studies with Caenorhabditis elegans (Wang et al., 2020).
Biomedical Research
- Antimicrobial Applications : Dimethyldithiocarbamate has been tested for its effectiveness against Aspergillus fumigatus in poultry, showing promising results in inhibiting the growth of this pathogen (Delap et al., 1989).
- Antineoplastic Agents : Gold(I) and gold(III) complexes with dithiocarbamate ligands, including dimethyldithiocarbamates, have shown potential as antineoplastic agents. They exhibit higher cytotoxicity in vitro than cisplatin, particularly towards human tumor cell lines resistant to cisplatin, suggesting a different mechanism of action (Ronconi et al., 2005).
Heavy Metal Recovery
- Recovery of Cobalt and Nickel : Dimethyldithiocarbamate has been used effectively for the recovery of low-grade cobalt and nickel from manganese-rich slag, demonstrating its utility in resource recycling (He et al., 2019)
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyanomethyl N,N-dimethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZXSPJNILIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210531 | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl dimethyldithiocarbamate | |
CAS RN |
61540-35-0 | |
Record name | Cyanomethyl N,N-dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61540-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061540350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANOMETHYL DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRF9Y36SPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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